4,7-Difluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoroindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse applications in medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into the indolin-2-one structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroindolin-2-one typically involves the fluorination of indolin-2-one derivatives. One common method is the reaction of appropriately substituted isatin derivatives with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Difluoroindolin-2-one undergoes various chemical reactions, including:
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4,7-Difluoroindoline-2,3-dione.
Reduction: 4,7-Difluoroindoline.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,7-Difluoroindolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: By inhibiting VEGFR-2, this compound disrupts the signaling pathways that promote blood vessel formation in tumors, thereby limiting their growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
4,7-Difluoroindolin-2-one can be compared with other fluorinated indolin-2-one derivatives:
Similar Compounds: 4-Fluoroindolin-2-one, 7-Fluoroindolin-2-one, and 4,5-Difluoroindolin-2-one.
Uniqueness: The presence of two fluorine atoms at the 4 and 7 positions enhances the compound’s stability and bioactivity compared to mono-fluorinated derivatives.
Eigenschaften
Molekularformel |
C8H5F2NO |
---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
4,7-difluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
BANNZFSPNGSDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2NC1=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.